4-Thiazolecarboxylic acid, 2-amino-4,5-dihydro-, (4R)-

Enzyme kinetics Enantioselectivity Biocatalysis

Researchers relying on DL-ATC racemate for cysteine biosynthesis face kinetic bottlenecks due to racemase dependency. Enantiopure (R)-ATC eliminates this issue. - Substrate for ATC hydrolase with Kₘ 0.35 mM, Vₘₐₓ 69.0 U/mg; strictly stereospecific. - Essential for forensic ATCA assay calibration (LLOQ 50 ng/mL) as stable cyanide biomarker. - Enables MIP synthesis with imprinting factor 18.4 and 60.7 μg/g binding capacity.

Molecular Formula C4H6N2O2S
Molecular Weight 146.17 g/mol
CAS No. 16899-18-6
Cat. No. B123182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Thiazolecarboxylic acid, 2-amino-4,5-dihydro-, (4R)-
CAS16899-18-6
Synonyms(4R)-2-Amino-4,5-dihydro-4-thiazolecarboxylic Acid; _x000B_(R)-2-Amino-4,5-dihydro-4-thiazolecarboxylic Acid;  L-2-Imino-4-thiazolidinecarboxylic Acid; 
Molecular FormulaC4H6N2O2S
Molecular Weight146.17 g/mol
Structural Identifiers
SMILESC1C(N=C(S1)N)C(=O)O
InChIInChI=1S/C4H6N2O2S/c5-4-6-2(1-9-4)3(7)8/h2H,1H2,(H2,5,6)(H,7,8)/t2-/m0/s1
InChIKeyVHPXSBIFWDAFMB-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4R)-2-Amino-4,5-dihydro-4-thiazolecarboxylic Acid: Chiral Thiazoline Intermediate for Biocatalysis


(4R)-2-Amino-4,5-dihydro-4-thiazolecarboxylic acid (CAS 16899-18-6), also designated L-2-aminothiazoline-4-carboxylic acid (L-ATC), is a chiral heterocyclic amino acid derivative belonging to the thiazoline class. This compound possesses a single stereogenic center at the 4-position with R absolute configuration and exists in tautomeric equilibrium with 2-iminothiazolidine-4-carboxylic acid [1]. With a molecular formula of C₄H₆N₂O₂S and molecular weight of 146.17 g/mol, it is the enantiopure counterpart of the racemic mixture (CAS 2150-55-2) and the enantiomer of D-ATC (CAS 69222-97-5) [2]. Its defined stereochemistry is functionally decisive for enzymatic recognition and biocatalytic applications.

Enantiopure (R)-thiazoline for stereospecific enzyme biocatalysis workflows
Chiral reference standard for forensic cyanide biomarker method development
Supports enantiomer-specific enzyme induction and metabolic pathway dissection studies

Why Racemic or (S)-ATC Fails in Biocatalytic and Analytical Workflows


Substituting the (R)-enantiomer (L-ATC) with its racemate or the (S)-enantiomer (D-ATC) leads to functional failure in enzyme-coupled systems. The key biocatalytic enzyme L-ATC hydrolase (ATCase) is strictly stereospecific for the L-form, exhibiting a Kₘ of 0.35 mM and Vₘₐₓ of 69.0 U/mg protein toward L-ATC while showing zero activity toward D-ATC or any other thiazole, thiazoline, or thiazolidine derivative tested [1]. Furthermore, the two enantiomers exert fundamentally different regulatory roles: L-ATC induces expression of both L-ATCase and L-NCCase, whereas D-ATC induces only L-NCCase, and no D-ATCase or D-NCCase enzymatic activities are detectable in the producing organism [2]. Using anything other than enantiopure (R)-ATC therefore either abolishes substrate turnover entirely or disrupts the coordinated enzyme induction cascade required for efficient L-cysteine biosynthesis.

Stereochemical substrate loss
ATC hydrolase exhibits reported strict specificity for (R)-ATC; (S)-ATC or racemic mixture may not support substrate turnover, disrupting L-cysteine biosynthesis.
Incomplete enzyme induction cascade
Only (R)-ATC induces both L-ATCase and L-NCCase; (S)-ATC induces only L-NCCase, which may create a pathway bottleneck in metabolic engineering.
Racemate conversion ceiling
Without racemase co-expression, DL-ATC utilization may be limited to ≤50%; enantiopure (R)-ATC bypasses this restriction for quantitative bioconversion.

Quantitative Differentiation Evidence Against Closest Analogs


Absolute Enantioselectivity of ATC Hydrolase for (R)-ATC

Purified L-2-amino-Δ²-thiazoline-4-carboxylic acid hydrolase (ATC hydrolase) from Pseudomonas sp. ON-4a expressed in E. coli was demonstrated to be strictly specific for the L-form (R-enantiomer) of ATC. The enzyme exhibited a Michaelis constant (Kₘ) of 0.35 mM and a maximum velocity (Vₘₐₓ) of 69.0 U/mg protein toward L-ATC, while showing no detectable hydrolytic activity against D-ATC, nor against any derivatives of thiazole, thiazoline, or thiazolidine that were tested [1]. This represents an absolute stereochemical discrimination, not merely a kinetic preference, making the (R)-configuration an indispensable structural requirement for any application involving ATC hydrolase.

Enzyme kinetics
Head-to-head
Km 0.35 mM, Vmax 69.0 U/mg (L-ATC); D-ATC: no detectable activity
Absolute enantioselectivity; (R)-configuration required for substrate turnover
Purified recombinant hydrolase; pH 7.0, 30–35°C
Enzyme kinetics Enantioselectivity Biocatalysis L-Cysteine biosynthesis

Differential Enzyme Induction in Pseudomonas

In Pseudomonas putida AJ3865, the two enantiomers of ATC exert fundamentally different regulatory effects on the L-cysteine biosynthetic enzyme system. L-ATC (the (R)-enantiomer) induces the expression of both L-ATC hydrolase (L-ATCase) and N-carbamoyl-L-cysteine amidohydrolase (L-NCCase). In contrast, D-ATC (the (S)-enantiomer) induces L-NCCase alone and fails to induce L-ATCase. Critically, the bacterium exhibited neither D-ATCase nor D-NCCase enzymatic activities under any induction condition tested, confirming that the entire catalytic machinery is configured exclusively for the L-enantiomer [1]. This demonstrates that (R)-ATC is not merely a preferred substrate but the sole compound capable of activating the complete two-enzyme conversion cascade.

Enzyme induction profile
Head-to-head
L-ATC: induces L-ATCase + L-NCCase D-ATC: induces L-NCCase only; no D-enzymes detected
Only (R)-ATC activates the complete two-enzyme cascade for L-cysteine biosynthesis
Pseudomonas putida whole-cell assays
Enzyme induction Metabolic regulation Pseudomonas L-Cysteine pathway

Industrial Bioconversion Yield Without Racemase

In the industrial enzymatic production of L-cysteine from DL-ATC, microbial strains lacking ATC racemase can convert only the L-ATC fraction of the racemic mixture, capping the theoretical maximum conversion at 50%. This was experimentally demonstrated with Pseudomonas desmolytica AJ3872, which lacks racemase activity and utilized no more than 50% of DL-ATC substrate. In contrast, Pseudomonas thiazolinophilum AJ38M, which possesses ATC racemase capable of isomerizing D-ATC to L-ATC, achieved conversion rates exceeding 90% [1]. Supplying enantiopure (R)-ATC eliminates the dependency on racemase expression, simplifies the biocatalytic system, and enables quantitative conversion without requiring the additional racemase enzyme or its encoding gene [2].

Industrial bioconversion
Head-to-head
Enantiopure (R)-ATC: 100% substrate available DL-ATC (no racemase): ≤50% utilization
Eliminates racemase dependency; enables quantitative conversion without racemase co-expression
Pseudomonas strains AJ3872 vs. AJ38M
Industrial biocatalysis L-Cysteine production Racemase Process efficiency

Post-Mortem Stability as Cyanide Exposure Biomarker

2-Aminothiazoline-4-carboxylic acid (ATCA), the condensation product of cyanide with endogenous cystine, has been validated as a more reliable forensic biomarker of cyanide exposure than free cyanide itself. In a 2012 forensic study, ATCA exhibited the longest biological half-life, the largest fold-increase above baseline levels following cyanide exposure, and the most stable background concentrations among candidate cyanide biomarkers tested [1]. A 2022 LC-MS/MS method quantified ATCA in post-mortem human blood with a lower limit of quantification (LLOQ) of 50 ng/mL and lower limit of detection (LLOD) of 25 ng/mL, achieving intra-assay CV <5.0% and inter-assay CV <6.0%. Blood ATCA concentrations were significantly elevated in cyanide ingestion and fire victim groups compared to controls (P < 0.0001) [2]. These performance characteristics position ATCA as the preferred analyte for forensic cyanide exposure assessment over direct cyanide measurement, which is confounded by rapid post-mortem disappearance.

Forensic biomarker stability
Cross-study comparable
ATCA: longest half-life, largest post-exposure elevation; LLOQ 50 ng/mL Free cyanide: rapidly degrades, unreliable post-mortem
ATCA as stable cyanide exposure marker; reference standard essential for LC-MS/MS method validation
Post-mortem human whole blood; derivatization-LC-MS/MS
Forensic toxicology Cyanide poisoning Biomarker stability LC-MS/MS

Molecularly Imprinted Polymer Selectivity for ATCA Extraction

A molecularly imprinted polymer (MIP) designed using 2-aminothiazole-4-carboxylic acid as a dummy template demonstrated exceptional selectivity for ATCA. The optimized MIP exhibited a binding capacity of 60.7 ± 0.9 μg/g and an imprinting factor of 18.4, indicating nearly 20-fold higher affinity for ATCA compared to the non-imprinted control polymer [1]. The heterogeneous binding site population was characterized by dissociation constants (Kd) of 3.72 μg/L for high-affinity sites and 435 μg/L for low-affinity sites. When applied to dispersive solid-phase extraction from post-mortem whole blood, the MIP sorbent achieved an ATCA recovery range of 81–89% with method precision (CV) of 1.5–2.7%, yielding an LOQ of 12 μg/L and LOD of 3.5 μg/L [1]. The MIP-based method demonstrated superior extraction efficacy compared to commercial ion-exchange sorbents, confirming that the molecular recognition properties of ATCA can be exploited for highly selective analytical sample preparation.

MIP selectivity
Supporting evidence
Imprinting factor 18.4; binding capacity 60.7 μg/g; recovery 81–89%
High molecular recognition enables selective ATCA extraction from complex biological matrices
MIP vs NIP; d-SPE from post-mortem blood; LOQ 12 μg/L
Molecularly imprinted polymers Sample preparation Forensic analysis Selective extraction

Melting Point Differentiation from Racemic Mixture

The enantiopure (R)-2-amino-4,5-dihydro-4-thiazolecarboxylic acid exhibits a melting point of 221 °C as reported by CAS Common Chemistry [1], whereas the racemic mixture (CAS 2150-55-2) melts at 212 °C as documented in authoritative chemical references [2]. This 9 °C elevation in melting point for the single enantiomer compared to the racemate is consistent with the general thermodynamic principle that enantiopure crystalline forms typically pack more efficiently than racemic conglomerates, yielding higher lattice energies. This physicochemical distinction provides a practical quality control parameter for verifying enantiomeric purity during incoming material inspection and for distinguishing between enantiopure and racemic lots in procurement and inventory management.

Melting point differentiation
Cross-study comparable
221 °C (R-ATC) vs. 212 °C (racemate); ΔTm = +9 °C
Enantiopurity verification; higher mp indicates single enantiomer crystalline form
Rapid QC parameter for incoming material inspection
Physicochemical characterization Enantiomeric purity Quality control Solid-state properties

High-Value Application Scenarios for (4R)-2-Amino-4,5-dihydro-4-thiazolecarboxylic Acid


Enantioselective Enzymatic L-Cysteine Production

Industrial L-cysteine manufacturing via the DL-ATC bioconversion route relies on the stereospecific hydrolysis of L-ATC by ATC hydrolase. Supplying enantiopure (R)-ATC (Kₘ 0.35 mM, Vₘₐₓ 69.0 U/mg) as the starting material eliminates the kinetic bottleneck imposed by the racemase-dependent conversion of D-ATC, which otherwise limits racemate utilization to ≤50% in racemase-deficient strains [1]. This scenario is particularly relevant for engineered E. coli expression systems where ATC hydrolase is expressed heterologously without co-expression of ATC racemase, enabling simplified process design and quantitative substrate-to-product conversion .

Forensic Reference Standard for Cyanide Exposure

Post-mortem confirmation of cyanide poisoning increasingly depends on ATCA rather than free cyanide measurement, due to ATCA's superior stability (longest half-life, largest post-exposure elevation, and most stable baseline among cyanide biomarkers) [1]. Forensic and clinical toxicology laboratories require high-purity (R)-ATC as an analytical reference standard for LC-MS/MS method calibration (LLOQ 50 ng/mL, LLOD 25 ng/mL) and for the preparation of quality control materials. The validated assay precision (intra-assay CV <5.0%, inter-assay CV <6.0%) supports its use in accredited forensic workflows .

MIP-Based Selective Extraction Sorbents

The distinctive molecular structure of ATCA enables the fabrication of highly selective molecularly imprinted polymers with an imprinting factor of 18.4 and binding capacity of 60.7 μg/g [1]. Analytical laboratories and forensic toxicology facilities developing dispersive solid-phase extraction methods for ATCA from post-mortem whole blood require enantiopure (R)-ATC both as the target analyte for method validation and potentially as a template molecule for MIP synthesis. The demonstrated recovery range of 81–89% with CV 1.5–2.7% at an LOQ of 12 μg/L confirms the viability of MIP-based sample preparation for routine forensic casework [1].

Metabolic Engineering of Enzyme Induction Cascades

The differential induction profile of L-ATC versus D-ATC—where L-ATC induces the complete two-enzyme cascade (L-ATCase + L-NCCase) while D-ATC induces only L-NCCase—makes enantiopure (R)-ATC an essential research tool for dissecting the regulatory mechanisms governing sulfur amino acid metabolism in Pseudomonas species [1]. Researchers studying ATC racemase function, the S-carbamyl-L-cysteine pathway, or engineering improved L-cysteine production strains require the individual enantiomers separately to deconvolve the contributions of each stereoisomer to enzyme induction, substrate turnover, and pathway flux .

Application
Selection Property
Validation Focus
Enantioselective L-cysteine production
Stereospecific substrate for ATC hydrolase
Enzyme kinetic assay; substrate turnover verification
Forensic reference standard
Stable biomarker with validated LC-MS/MS methodology
Calibration and QC material preparation; LLOQ/LLOD assessment
MIP-based selective extraction
Molecular recognition template for imprinted polymer
Binding capacity and imprinting factor evaluation
Enzyme induction cascade studies
Differential inducer of L-ATCase and L-NCCase
Induction profile in Pseudomonas; pathway flux analysis
Quote Request

Request a Quote for 4-Thiazolecarboxylic acid, 2-amino-4,5-dihydro-, (4R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.